

A Comparative Analysis of the Environmental Impact of Oxine-copper and Other Fungicides

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Compound of Interest

Compound Name: Oxine-copper

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A detailed examination of the ecotoxicological profiles of **oxine-copper**, a strobilurin, a triazole, and a dithiocarbamate fungicide, providing researchers with comparative data and insights into their environmental risks.

Introduction

Fungicides are indispensable tools in modern agriculture for controlling plant diseases and ensuring food security. However, their application raises concerns about their potential impact on non-target organisms and the wider environment. This guide provides a comparative analysis of the environmental impact of **oxine-copper**, a quinoline fungicide, against three other widely used fungicide classes: strobilurins (represented by azoxystrobin), triazoles (represented by tebuconazole), and dithiocarbamates (represented by mancozeb).

This comparison focuses on their toxicity to a range of non-target organisms and their environmental fate. It is important to note that the data presented are compiled from various individual studies and are not from direct comparative experiments. Therefore, while this guide provides a valuable overview, direct comparisons of toxicity values should be made with caution due to potential variations in experimental conditions.

Data Presentation: Comparative Ecotoxicity and Environmental Fate

The following tables summarize the quantitative data on the ecotoxicity and environmental fate of **oxine-copper**, azoxystrobin, tebuconazole, and mancozeb.

Table 1: Acute Toxicity to Aquatic Organisms

Fungicide	Test Organism	Endpoint	Value	Reference
Oxine-copper	Oncorhynchus mykiss (Rainbow Trout)	96h LC50	8.94 µg/L	[1]
	Daphnia magna (Water Flea)	48h EC50	177 µg/L	
Azoxystrobin	Oncorhynchus mykiss (Rainbow Trout)	96h LC50	0.47 mg/L (470 µg/L)	[2]
	Daphnia magna (Water Flea)	48h EC50	0.259 mg/L (259 µg/L)	
Tebuconazole	Oncorhynchus mykiss (Rainbow Trout)	96h LC50	4.4 mg/L	[3]
	Daphnia magna (Water Flea)	48h EC50	3.5 mg/L	
Mancozeb	Oncorhynchus mykiss (Rainbow Trout)	96h LC50	0.46 ppm (460 µg/L)	[5]
	Daphnia magna (Water Flea)	48h EC50	0.58 ppm (580 µg/L)	

Table 2: Acute Toxicity to Terrestrial Organisms

Fungicide	Test Organism	Endpoint	Value	Reference
Oxine-copper	Anas platyrhynchos (Mallard Duck)	LD50	> 2000 mg/kg	[1]
Apis mellifera (Honeybee)	-	Non-toxic	[1]	
Azoxystrobin	Colinus virginianus (Bobwhite Quail)	LD50	> 2000 mg/kg	[6]
Apis mellifera (Honeybee)	Contact LD50	> 200 µ g/bee	[7]	
Tebuconazole	Colinus virginianus (Bobwhite Quail)	LD50	1988 mg/kg	[3]
Apis mellifera (Honeybee)	Oral LD50	> 200 µ g/bee	[3]	
Mancozeb	Anas platyrhynchos (Mallard Duck)	LD50	> 6400 mg/kg	[5]
Apis mellifera (Honeybee)	-	Low toxicity	[8]	

Table 3: Mammalian Acute Toxicity

Fungicide	Test Organism	Endpoint	Value	Reference
Oxine-copper	Rat	Oral LD50	5000 mg/kg	[1]
Azoxystrobin	Rat	Oral LD50	> 5000 mg/kg	[6]
Tebuconazole	Rat (female)	Oral LD50	1700 mg/kg	[3]
Mancozeb	Rat	Oral LD50	4500 - 11200 mg/kg	[9]

Table 4: Environmental Fate

Fungicide	Parameter	Value	Reference
Oxine-copper	Soil half-life (DT50)	8-hydroxyquinoline component biodegrades rapidly (DT50=1.74 days)	[10]
Azoxystrobin	Soil half-life (DT50)	11-80 days	[6]
Tebuconazole	Soil half-life (DT50)	51-126 days	[3]
Mancozeb	Soil half-life (DT50)	Not persistent in soil	[8]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure comparability and reliability of the results. Below are summaries of the key experimental methodologies.

OECD 236: Fish Embryo Acute Toxicity (FET) Test

This test assesses the acute toxicity of chemicals to the embryonic stages of fish, with the zebrafish (*Danio rerio*) being the recommended species.[11][12]

- Test Organisms: Newly fertilized zebrafish eggs.
- Exposure Period: 96 hours.
- Test Design: A minimum of five test concentrations in a geometric series and a control group are used. Twenty embryos are exposed per concentration, with one embryo per well in a 24-well plate.
- Observations: Lethality is assessed at 24, 48, 72, and 96 hours based on four apical endpoints: (i) coagulation of the embryo, (ii) lack of somite formation, (iii) non-detachment of the tail, and (iv) lack of heartbeat.[13][14]

- Endpoint: The primary endpoint is the LC50 (lethal concentration for 50% of the test organisms) at 96 hours.

OECD 202: *Daphnia* sp. Acute Immobilisation Test

This guideline details a method to determine the acute immobilisation of *Daphnia magna* when exposed to a test substance.[\[1\]](#)[\[6\]](#)

- Test Organisms: Young daphnids, less than 24 hours old.
- Exposure Period: 48 hours.
- Test Design: At least five concentrations of the test substance arranged in a geometric series are tested, along with a control. Typically, four replicates with five daphnids each are used for each concentration.
- Observations: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[\[15\]](#)
- Endpoint: The main endpoint is the EC50 (effective concentration for 50% of the test organisms) for immobilisation at 48 hours.[\[16\]](#)

OECD 223: Avian Acute Oral Toxicity Test

This test is designed to evaluate the acute oral toxicity of a substance to birds.[\[3\]](#)[\[4\]](#)

- Test Organisms: Commonly used species include the Northern bobwhite (*Colinus virginianus*) or mallard duck (*Anas platyrhynchos*).
- Test Design: The test can be conducted as a limit test (a single high dose) or a dose-response study to determine the LD50. In a dose-response study, groups of birds are administered the test substance at different dose levels via oral gavage.
- Observations: Mortality and signs of toxicity are observed for at least 14 days after dosing. Body weight and food consumption are also monitored.[\[17\]](#)
- Endpoint: The primary endpoint is the LD50 (lethal dose for 50% of the test organisms), expressed in mg of test substance per kg of body weight.[\[18\]](#)

Assessment of Fungicide Effects on Soil Microbial Communities

The impact of fungicides on soil microorganisms is often assessed by measuring changes in soil respiration. This method reflects the overall metabolic activity of the microbial community.

[19]

- **Methodology:** Soil samples are treated with the fungicide at various concentrations. The production of carbon dioxide (CO₂) from the soil is then measured over a period of time.[20]
- **Substrate-Induced Respiration (SIR):** To specifically measure the active microbial biomass, a readily metabolizable substrate like glucose is added to the soil. The resulting flush of CO₂ is indicative of the size and activity of the microbial population.[19]
- **Selective Inhibition:** To differentiate between bacterial and fungal contributions to soil respiration, selective inhibitors can be used. For example, an antibacterial agent like streptomycin can be used to inhibit bacterial respiration, while a fungal inhibitor like cycloheximide can be used to suppress fungal activity.[21][22]

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the key signaling pathways and mechanisms of toxicity for copper-based fungicides, strobilurins, and triazoles in non-target organisms.

Caption: Adverse outcome pathway for chronic copper toxicity in fish.

Caption: Mechanism of strobilurin toxicity in non-target aquatic organisms.

Caption: Triazole fungicide-induced disruption of steroidogenesis in fish.

Conclusion

This comparative analysis highlights the diverse environmental impact profiles of different fungicide classes. **Oxine-copper**, while effective, demonstrates high toxicity to aquatic organisms, a characteristic shared with other copper-based fungicides. Strobilurins, such as azoxystrobin, also exhibit significant aquatic toxicity, primarily through the disruption of mitochondrial respiration.[23][24] Triazole fungicides, like tebuconazole, raise concerns due to

their potential to interfere with the endocrine systems of non-target organisms by inhibiting steroidogenesis.[25][26] Dithiocarbamates, represented by mancozeb, are also highly toxic to aquatic life.[8][9]

The persistence of these fungicides in the environment also varies, with copper being a persistent heavy metal that can accumulate in soil with repeated applications.[27] Synthetic fungicides like azoxystrobin and tebuconazole have moderate persistence in soil.

The choice of a fungicide should therefore involve a careful consideration of its efficacy against the target pathogen, as well as a thorough assessment of its potential risks to the surrounding ecosystem. This guide provides a foundation for such an assessment by presenting key ecotoxicological data and outlining the mechanisms of toxicity for these important classes of fungicides. Further research, particularly direct comparative studies, is needed to provide a more definitive ranking of the environmental risks associated with these compounds.

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